molecular formula C16H27N B14196209 4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine CAS No. 922500-72-9

4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine

Cat. No.: B14196209
CAS No.: 922500-72-9
M. Wt: 233.39 g/mol
InChI Key: BVFZJGAGNXQJAM-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine typically involves the alkylation of 4-tert-butylphenyl with N,N-dimethylbutan-1-amine. One common method is the reaction of 4-tert-butylbenzyl chloride with N,N-dimethylbutan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylacetylene: This compound shares the tert-butylphenyl structure but differs in its functional group, which is an acetylene instead of an amine.

    4-tert-Butylphenol: Similar in structure but contains a hydroxyl group instead of an amine.

    4-tert-Butylbenzyl chloride: Contains a chloride group instead of an amine.

Uniqueness

4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

922500-72-9

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-N,N-dimethylbutan-1-amine

InChI

InChI=1S/C16H27N/c1-16(2,3)15-11-9-14(10-12-15)8-6-7-13-17(4)5/h9-12H,6-8,13H2,1-5H3

InChI Key

BVFZJGAGNXQJAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCCN(C)C

Origin of Product

United States

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